molecular formula C19H26N2O3S2 B12150956 N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12150956
M. Wt: 394.6 g/mol
InChI Key: AEAODYJICOXTLQ-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the thiazole derivative with the butylphenyl group and the addition of the propanamide moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its role as an antimicrobial or antifungal agent.

    Medicine: Exploring its potential as an anticancer or antiviral compound.

    Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The butylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the butylphenyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness in biological applications.

Properties

Molecular Formula

C19H26N2O3S2

Molecular Weight

394.6 g/mol

IUPAC Name

N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C19H26N2O3S2/c1-4-5-6-14-7-9-15(10-8-14)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)13(2)3/h7-10,13,16-17H,4-6,11-12H2,1-3H3

InChI Key

AEAODYJICOXTLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)C

Origin of Product

United States

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